![molecular formula C7H5BrO2S B8567979 2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8567979.png)
2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one is a heterocyclic compound that features a fused ring system combining a thiophene and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one typically involves the bromination of a precursor compound, such as 3-methylthieno [2,3-c]furan-6-(4H)-one. The bromination reaction is usually carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced analogs.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives depending on the nucleophile used.
- Oxidized products with additional oxygen functionalities.
- Reduced analogs with hydrogenated sites .
Scientific Research Applications
2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The fused ring system can also interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
2,3-Dihydro-6-methylthieno [2,3-c]furan: A similar compound with a hydrogen atom instead of a bromine atom.
2-Bromo-5-methylfuran: Another brominated furan derivative with a different substitution pattern.
Uniqueness: 2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one is unique due to its fused thiophene-furan ring system and the presence of a bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H5BrO2S |
|---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-bromo-3-methyl-4H-thieno[2,3-c]furan-6-one |
InChI |
InChI=1S/C7H5BrO2S/c1-3-4-2-10-7(9)5(4)11-6(3)8/h2H2,1H3 |
InChI Key |
DNMXZJQTHUGWOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1COC2=O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
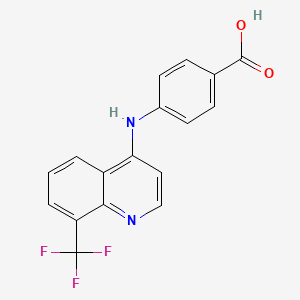
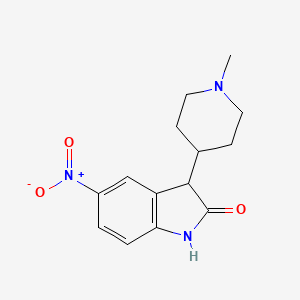
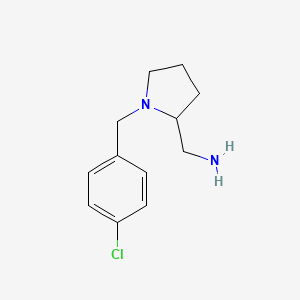

![Carbamic acid, [2-(3,4-difluorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B8567925.png)
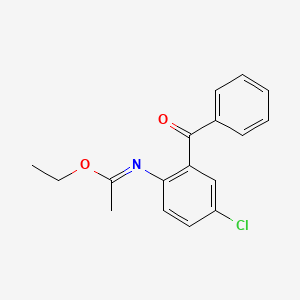
![benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate](/img/structure/B8567943.png)
![Ethyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B8567944.png)
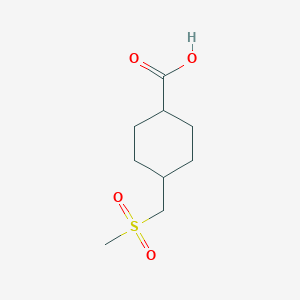
![N-(3-bromophenyl)-7-fluoropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8567952.png)
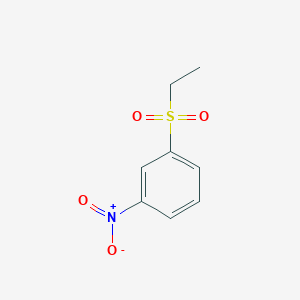
![(R)-2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B8567958.png)


